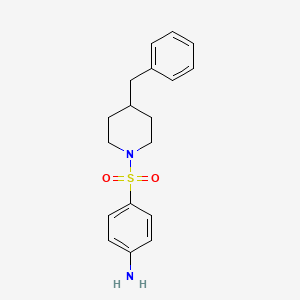

4-((4-Benzylpiperidin-1-yl)sulfonyl)aniline

Description

4-((4-Benzylpiperidin-1-yl)sulfonyl)aniline (CAS: 750607-84-2) is a sulfonamide derivative featuring a benzyl-substituted piperidine ring linked to an aniline moiety via a sulfonyl group. Its molecular formula is C₁₈H₂₁N₂O₂S (MW: 329.44 g/mol). The compound is reported to have a purity of ≥95% and is utilized in medicinal chemistry research, particularly in the development of CHOP pathway activators and other bioactive molecules .

Properties

IUPAC Name |

4-(4-benzylpiperidin-1-yl)sulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c19-17-6-8-18(9-7-17)23(21,22)20-12-10-16(11-13-20)14-15-4-2-1-3-5-15/h1-9,16H,10-14,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWWKMKEEYPCBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((4-Benzylpiperidin-1-yl)sulfonyl)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Aniline in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

Chemical Profile

- IUPAC Name : 4-((4-Benzylpiperidin-1-yl)sulfonyl)aniline

- Molecular Formula : C18H22N2O2S

- Molecular Weight : 330.45 g/mol

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly as a precursor in drug development. Notably, it has been studied for its role as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that the compound can protect neuronal cells from oxidative stress and cell death induced by amyloid-beta and hydrogen peroxide, suggesting its neuroprotective properties.

Enzyme Inhibition Studies

The compound is also utilized in studies focusing on enzyme inhibition. It has been shown to interact with specific enzymes, potentially inhibiting their activity. This interaction may involve binding to active or allosteric sites on the enzymes, thus affecting biochemical pathways relevant to various diseases.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives, including this compound, exhibit antimicrobial properties. These compounds have been synthesized and tested for their efficacy against various microbial strains, indicating their potential use in developing new antimicrobial agents.

Specialty Chemicals Production

In industrial applications, this compound serves as a building block for synthesizing more complex molecules. Its utility in producing specialty chemicals highlights its versatility and importance in organic synthesis.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on SH-SY5Y neuronal cells. The results indicated that the compound significantly reduced oxidative stress and apoptosis in these cells by inhibiting reactive oxygen species (ROS) generation. This suggests a mechanism through which the compound may confer protective effects against neurodegeneration.

Antimicrobial Evaluation

Another study focused on synthesizing N4-substituted sulfonamides, including this compound. The synthesized compounds were evaluated for antimicrobial activity against various pathogens. The findings revealed that certain derivatives exhibited promising antibacterial properties, supporting further exploration for therapeutic applications in infectious diseases.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential treatment for Alzheimer's disease | Neuroprotective effects on neuronal cells |

| Enzyme Inhibition | Studies on enzyme activity modulation | Interaction with specific enzymes affecting biochemical pathways |

| Antimicrobial Activity | Development of new antimicrobial agents | Efficacy against various microbial strains |

| Specialty Chemicals | Building block for complex molecule synthesis | Versatile applications in organic synthesis |

Mechanism of Action

The mechanism of action of 4-((4-Benzylpiperidin-1-yl)sulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Sulfonamides

4-((4-Fluoropiperidin-1-yl)sulfonyl)aniline

- Key Differences : Substitution of the benzyl group with a fluorine atom at the 4-position of the piperidine ring.

- Synthesis : Achieved in 98% yield via nucleophilic substitution, with full structural confirmation by ¹H NMR .

- Applications : Used as an intermediate in synthesizing nitro-furoyl derivatives for apoptotic pathway studies .

4-((4-Methylpiperidin-1-yl)sulfonyl)aniline (CAS: 314285-39-7)

- Key Differences : A methyl group replaces the benzyl substituent.

- Properties: Molecular weight = 254.34 g/mol; soluble in DMSO, methanol, and chloroform .

- Synthesis: Produced via Fe nanoparticle-mediated reduction with 98% yield, offering a greener synthetic route .

Heterocyclic Sulfonamides

N-(4-(Morpholinosulfonyl)phenyl)benzamide (Compound 24)

- Key Differences : Morpholine replaces the piperidine ring.

- Synthesis: 38% yield using 4-(morpholinosulfonyl)aniline and 4-nitrobenzoyl chloride .

- Properties : Morpholine’s oxygen atom enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility but reducing lipophilicity compared to the benzylpiperidine analog.

4-((Tetrahydro-2H-pyran-4-yl)sulfonyl)aniline

- Key Differences : Tetrahydro-2H-pyran (THP) substituent introduces an ether oxygen.

- Synthesis : 91% yield via Raney nickel-catalyzed reduction .

- Applications : Used to synthesize nitrofuran derivatives but showed low yield (1%) in subsequent coupling reactions, possibly due to steric hindrance from the THP group .

Aryl-Sulfonamide Hybrids

2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)aniline (9f)

- Key Differences : Incorporates a nitro group and pyridinylmethylamine moiety.

- Properties : Purity >98% (LCMS), m/z = 454.1 [M+H]⁺. The nitro group enhances electrophilicity, enabling interactions with redox-active biological targets .

4-((3-Chlorophenyl)sulfonyl)aniline (CAS: 90309-26-5)

- Properties: Molecular formula = C₁₂H₁₀ClNO₂S (MW: 267.73 g/mol). The electron-withdrawing chlorine may reduce metabolic stability compared to the benzylpiperidine analog .

Data Tables

Table 2: Physicochemical Properties

Research Findings and Implications

- Synthetic Feasibility : Bulky substituents (e.g., benzyl, THP) often reduce reaction yields in coupling steps (e.g., 1% yield for THP-derived nitrofuran vs. 56–98% for smaller groups ).

- Biological Activity : Electron-withdrawing groups (e.g., nitro, fluorine) enhance target binding in apoptotic pathways, while hydrophobic groups (e.g., benzyl) improve blood-brain barrier penetration .

- Solubility Challenges : The benzylpiperidine analog’s low solubility may require formulation adjustments for in vivo studies, whereas morpholine or methylpiperidine derivatives offer better aqueous compatibility .

Biological Activity

4-((4-Benzylpiperidin-1-yl)sulfonyl)aniline is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C17H22N2O2S

- Molecular Weight : 318.44 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety is known to enhance binding affinity and specificity towards target proteins, which can lead to significant pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and glioblastoma cells. The compound induces apoptosis, characterized by morphological changes such as cell shrinkage and chromatin condensation .

- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on human glioblastoma multiforme cells. The results indicated an IC50 value in the low nanomolar range, suggesting potent antitumor activity. Morphological assessments confirmed apoptotic features in treated cells .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation assessed the compound's ability to modulate inflammation in a murine model of acute pancreatitis. The treatment with this compound resulted in a significant reduction in inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 318.44 g/mol | Antitumor, Anti-inflammatory |

| 4-Methylumbelliferone | 188.22 g/mol | Antitumor, Anti-inflammatory |

| Benzamide | 137.15 g/mol | Moderate cytotoxicity |

Q & A

Q. What synthetic methodologies are recommended for preparing 4-((4-Benzylpiperidin-1-yl)sulfonyl)aniline, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via sulfonylation of 4-benzylpiperidine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an aniline. Critical steps include controlling reaction temperature (0–5°C during sulfonylation) and using catalysts like palladium on carbon for nitro reduction . Optimization involves monitoring reaction progress via TLC or LCMS, with purification by column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity . Adjusting stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) improves yield .

Q. What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm the presence of the benzylpiperidine moiety (δ 1.4–2.8 ppm for piperidine protons) and aniline protons (δ 6.5–7.8 ppm). The sulfonyl group deshields adjacent protons .

- IR Spectroscopy : Detect S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹) .

- LCMS : Verify molecular weight (C₁₈H₂₁N₃O₂S, [M+H]+ = 344.14) and purity (>98%) .

Q. What safety precautions are necessary when handling this compound, given limited toxicological data?

Answer:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood.

- In case of skin contact, wash immediately with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult a specialist .

- Assume acute toxicity based on structural analogs (e.g., sulfonamides) and conduct in vitro assays (e.g., MTT for cytotoxicity) to assess risks .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with carbonic anhydrase isoforms?

Answer:

- Use AutoDock Vina or Schrödinger Suite to dock the compound into carbonic anhydrase II (PDB: 4iwz) and IX (PDB: 5fl4).

- Analyze binding affinity (ΔG) and key interactions: the sulfonamide group may coordinate Zn²+ in the active site, while the benzylpiperidine moiety engages hydrophobic residues (e.g., Phe-131). Validate with in vitro enzyme inhibition assays .

Q. How can density functional theory (DFT) and Hirshfeld surface analysis predict electronic properties and intermolecular interactions?

Answer:

- Perform DFT calculations (B3LYP/6-311G**) to map electrostatic potential surfaces, identifying nucleophilic (aniline NH₂) and electrophilic (sulfonyl S=O) sites .

- Hirshfeld analysis of crystal structures (if available) quantifies intermolecular contacts (e.g., H-bonding between NH₂ and sulfonyl groups) .

Q. How should researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

Answer:

Q. What strategies improve the stability of this compound in aqueous solutions?

Answer:

- Adjust pH to 4–6 (prevents hydrolysis of the sulfonamide bond) .

- Use co-solvents (e.g., DMSO ≤10%) to enhance solubility without destabilizing the compound .

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for synthetic routes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.